molecular formula C22H24O6 B601075 Decitabine Impurity 6 CAS No. 78185-66-7

Decitabine Impurity 6

カタログ番号: B601075
CAS番号: 78185-66-7
分子量: 384.43
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . Its primary target is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and cellular differentiation .

Mode of Action

Decitabine integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation and corresponding alterations in gene expression . It’s also reported that decitabine can disrupt mitosis via DNMT1-DNA adducts .

Biochemical Pathways

Decitabine affects several biochemical pathways. It is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase .

Pharmacokinetics

The pharmacokinetics of decitabine is key to its therapeutic effect. The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with decitabine .

Result of Action

The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to changes in cellular behavior, including reduced proliferation and increased apoptosis . In the context of cancer treatment, decitabine can lead to the reactivation of tumor suppressor genes that have been silenced by aberrant DNA methylation .

Action Environment

The action of decitabine can be influenced by various environmental factors. For instance, the efficacy of decitabine can be affected by the level of DNMT activity. Under low DNMT activity, only decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to decitabine are dramatically increased .

準備方法

化学反応の分析

Types of Reactions: Decitabine Impurity 6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

    Substitution: Substitution reactions involving nucleophiles can lead to the formation of different derivatives of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or primary amines are often employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

類似化合物との比較

Uniqueness of Decitabine Impurity 6: this compound is unique due to its specific formation pathway and its role as a degradation product of decitabine. Its presence can indicate the stability and quality of decitabine formulations, making it an important compound for analytical and quality control purposes .

生物活性

Decitabine Impurity 6, a degradation product of the chemotherapeutic agent decitabine, has garnered attention in scientific research due to its potential biological activity and implications in therapeutic applications. Understanding its biological effects is crucial for ensuring the safety and efficacy of decitabine formulations, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).

Target Interaction
Decitabine, chemically known as 5-aza-2'-deoxycytidine, primarily exerts its effects by inhibiting DNA methyltransferases (DNMTs), leading to global DNA hypomethylation. This process alters gene expression patterns, which is pivotal for reactivating silenced tumor suppressor genes and inducing differentiation in cancer cells . While the specific mechanism of this compound is less well-defined, it is hypothesized to interact similarly with DNMTs, contributing to hypomethylation and subsequent biological effects.

Pharmacokinetics
Decitabine has a short plasma half-life of approximately 20 minutes due to rapid metabolism by cytidine deaminase in the liver. Consequently, understanding the pharmacokinetics of its impurities, including this compound, is vital for assessing their potential impact on therapeutic outcomes .

Biological Activity

Research indicates that this compound may influence several biological pathways:

  • DNA Methylation : Similar to decitabine, this impurity may induce changes in DNA methylation patterns, potentially affecting gene expression and cellular differentiation.
  • Cellular Toxicity : Studies have shown that impurities can modulate the toxicity profile of therapeutic agents. For instance, a GLP repeat-dose toxicology study demonstrated that impurities present in decitabine formulations could lead to increased toxicity in certain tissues .

Case Studies and Research Findings

  • Toxicology Studies
    A study conducted on CD-1 mice assessed the toxicity profiles of decitabine formulations containing various impurities, including this compound. The study found comparable toxicity between different formulations, with specific organ systems being affected by higher impurity levels .
  • Clinical Implications
    In clinical settings, decitabine has shown variable responses among patients with MDS and AML. The presence of impurities like this compound may influence these outcomes by altering drug metabolism and efficacy. For example, a multicenter study reported an overall response rate of 32% among patients treated with decitabine, suggesting that formulation quality—including impurity profiles—could impact therapeutic success .
  • Analytical Chemistry Applications
    This compound serves as a reference standard in analytical chemistry for assessing the stability and degradation pathways of decitabine. Its characterization helps ensure the quality control of pharmaceutical formulations .

Data Table: Summary of Key Findings on this compound

Study Type Findings
Toxicology StudyComparable toxicity profiles observed; specific organ systems affected by impurities .
Clinical Response RatesOverall response rate of 32% in MDS patients; implications for impurity effects on efficacy .
Analytical ChemistryUsed as a reference standard for stability studies; aids in quality control processes .

特性

CAS番号

78185-66-7

分子式

C22H24O6

分子量

384.43

純度

> 95%

数量

Milligrams-Grams

同義語

alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。